Introduction: The Strategic Importance of 3,5-Difluorobenzene-1,2-diamine
Introduction: The Strategic Importance of 3,5-Difluorobenzene-1,2-diamine
An In-Depth Technical Guide to 3,5-Difluorobenzene-1,2-diamine (CAS 2369-29-1)
For Researchers, Scientists, and Drug Development Professionals
3,5-Difluorobenzene-1,2-diamine, registered under CAS number 2369-29-1, is a fluorinated aromatic amine that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2][3] Its structure, featuring two adjacent nucleophilic amine groups on a benzene ring activated by two meta-positioned fluorine atoms, provides a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine atoms modulates the basicity and reactivity of the diamine functionality, while also offering a means to enhance properties like metabolic stability, binding affinity, and lipophilicity in target molecules.[2] These characteristics make it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals in chemical research and development.
Physicochemical and Computational Properties
A thorough understanding of a compound's properties is fundamental to its application. The key physical, chemical, and computed data for 3,5-Difluorobenzene-1,2-diamine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2369-29-1 | [1][5][6][7] |
| Molecular Formula | C₆H₆F₂N₂ | [5][6][7] |
| Molecular Weight | 144.12 g/mol | [5][6][8][9] |
| Appearance | White to dark brown crystalline solid or powder | [4][10][11] |
| Melting Point | 48.5-49.5 °C / 55-57 °C | [7][10][12] |
| Boiling Point | 246.1 ± 35.0 °C (Predicted) | [7][10] |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [7][10] |
| pKa | 2.83 ± 0.10 (Predicted) | [10] |
| Solubility | Sparingly soluble in water (0.75 g/L at 25 °C) | [3] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [5] |
| LogP | 1.1292 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon), protect from light | [5][10][11][13] |
Synthesis Protocol: A Validated Approach
The synthesis of 3,5-Difluorobenzene-1,2-diamine is most commonly achieved via the chemical reduction of a nitrated precursor. The following protocol, adapted from established literature, details a reliable method starting from 2,4-difluoro-6-nitroaniline.[10][12] The causality behind this choice of starting material is its commercial availability and the strategic placement of the nitro group, which allows for its selective reduction to form the desired ortho-phenylenediamine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,5-Difluorobenzene-1,2-diamine.
Step-by-Step Methodology
-
Reagent Combination: In a suitable reaction vessel, create a mixture of 2,4-difluoro-6-nitroaniline (1.6 g, 9 mmol) and tin powder (22.5 mmol).[10][12] The use of tin in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines.
-
Acid Addition: Slowly add concentrated hydrochloric acid (10 mL) dropwise to the mixture.[10][12] This step is performed cautiously as the reaction can be exothermic. The HCl creates the acidic environment necessary for the tin reduction to proceed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1.5 hours.[10][12] The elevated temperature ensures the reaction goes to completion.
-
Neutralization and Workup: After cooling the mixture to room temperature, carefully neutralize it with a 50% sodium hydroxide (NaOH) solution until the pH reaches 9-10.[10][12] This step quenches the reaction, deprotonates the amine products, and precipitates tin salts.
-
Isolation: Collect the resulting precipitate by filtration.[10][12]
-
Extraction and Purification: Dry the precipitate and then extract it with hot ethyl acetate (80 mL). The desired product is soluble in the organic solvent, while the inorganic tin salts are not. The filtrate, containing the product, is then subjected to evaporation under reduced pressure to yield 3,5-difluorobenzene-1,2-diamine.[10][12]
-
Validation: The expected yield for this procedure is approximately 46%. The product should appear as brown crystals with a melting point in the range of 55-57 °C.[10][12]
Chemical Reactivity and Applications
The synthetic utility of 3,5-Difluorobenzene-1,2-diamine stems from the reactivity of its vicinal amino groups, making it a cornerstone precursor for various nitrogen-containing heterocyclic systems.[2]
Key Reactions: Heterocycle Formation
The primary amine groups are nucleophilic and readily undergo condensation reactions with a variety of electrophiles, particularly dicarbonyl compounds and carboxylic acid derivatives. This reactivity is fundamental to constructing complex molecular scaffolds used in drug discovery and materials science.[2]
-
Benzimidazole Synthesis: Reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles, a core structure in many pharmacologically active compounds.
-
Quinoxaline Synthesis: Condensation with α-dicarbonyl compounds (1,2-diketones) yields quinoxalines, another class of heterocycles known for a wide range of biological activities.[2]
Caption: Reactivity of 3,5-Difluorobenzene-1,2-diamine in heterocycle synthesis.
Applications in Drug Discovery and Beyond
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry. The fluorine atoms on the 3,5-Difluorobenzene-1,2-diamine scaffold can enhance the metabolic stability of resulting drug candidates by blocking sites of oxidative metabolism.[2] Furthermore, they can influence the compound's acidity/basicity and its ability to form key hydrogen bonds with biological targets, thereby improving binding affinity.[2] Its applications extend to being an intermediate for agrochemicals and high-performance polymers.[1][2][4]
Safety, Handling, and Storage
Proper handling of 3,5-Difluorobenzene-1,2-diamine is crucial to ensure laboratory safety. As with many aromatic amines, it poses potential health risks.[4]
Hazard Identification:
-
Eye Irritation (H319): Causes serious eye irritation.[14][15]
-
Respiratory Irritation (H335): May cause respiratory irritation.[14][15]
Recommended Safety Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[16]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[14][17]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[14]
-
-
First Aid Measures:
-
If on Skin: Immediately wash off with plenty of soap and water while removing contaminated clothing.[16][17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[14][16]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[14]
-
If Swallowed: Clean mouth with water and get medical attention. Do NOT induce vomiting.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) and protect from light.[10][13]
References
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- 1,2-DIAMINO-3,5-DIFLUOROBENZENE CAS#: 2369-29-1 - ChemicalBook. (URL: )
- 1,2-DIAMINO-3,5-DIFLUOROBENZENE | 2369-29-1 - ChemicalBook. (URL: )
- 2369-29-1 | 3,5-Difluorobenzene-1,2-diamine - ChemScene. (URL: )
- 3,5-Difluorobenzene-1,2-diamine | 2369-29-1 - Sigma-Aldrich. (URL: )
- 4-Chloro-3,5-difluorobenzene-1,2-diamine - Benchchem. (URL: )
- 1,2-Diamino-3,5-Difluorobenzene (Cas 2369-29-1) – Parchem. (URL: )
- 3,5-Difluorobenzene-1,2-diamine by USBiological, C
- 1,2-diamino-3,5-difluorobenzene - Echemi. (URL: )
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- SAFETY D
- 2369-29-1|3,5-Difluorobenzene-1,2-diamine|BLD Pharm. (URL: )
- 1,2-diamino-3,5-difluorobenzene cas 2369-29-1 - Watson Intern
- Chemical Safety Data Sheet MSDS / SDS - 1,2-DIAMINO-3,5-DIFLUOROBENZENE - ChemicalBook. (URL: )
- 1,2-diamino-3,5-difluorobenzene AldrichCPR - Sigma-Aldrich. (URL: )
- Chemical Safety Data Sheet MSDS / SDS - 1,2-DIAMINO-4,5-DIFLUOROBENZENE - ChemicalBook. (URL: )
- 1,2-Diamino-3,5-difluorobenzene | C6H6F2N2 | CID 2736754 - PubChem. (URL: )
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